(11-Methoxy-11-oxoundecyl)-triphenylphosphanium
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Overview
Description
(11-Methoxy-11-oxoundecyl)-triphenylphosphanium: is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a triphenylphosphonium group attached to a decyl chain with a methoxycarbonyl group at the terminal position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (11-Methoxy-11-oxoundecyl)-triphenylphosphanium typically involves the reaction of triphenylphosphine with a decyl halide, followed by the introduction of a methoxycarbonyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as sodium hydride or potassium carbonate, to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (11-Methoxy-11-oxoundecyl)-triphenylphosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The triphenylphosphonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, with reaction conditions including solvents like acetonitrile or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (11-Methoxy-11-oxoundecyl)-triphenylphosphanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a catalyst or intermediate in the formation of complex molecules.
Biology: In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and transport mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its ability to target specific cellular pathways, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (11-Methoxy-11-oxoundecyl)-triphenylphosphanium involves its interaction with cellular membranes and molecular targets. The triphenylphosphonium group allows the compound to penetrate lipid bilayers, facilitating its entry into cells. Once inside, it can interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
[10-(Methoxycarbonyl)decyl]triphenylphosphine: Similar in structure but lacks the phosphonium group.
[10-(Methoxycarbonyl)decyl]triphenylphosphine oxide: An oxidized form of the compound.
(11-Methoxy-11-oxoundecyl)-triphenylphosphanium chloride: A chloride salt form of the compound.
Uniqueness: this compound is unique due to its combination of a triphenylphosphonium group and a methoxycarbonyl-functionalized decyl chain. This structure imparts specific properties, such as enhanced membrane permeability and reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C30H38O2P+ |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(11-methoxy-11-oxoundecyl)-triphenylphosphanium |
InChI |
InChI=1S/C30H38O2P/c1-32-30(31)25-17-6-4-2-3-5-7-18-26-33(27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29/h8-16,19-24H,2-7,17-18,25-26H2,1H3/q+1 |
InChI Key |
XVQCDMUNKJITPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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